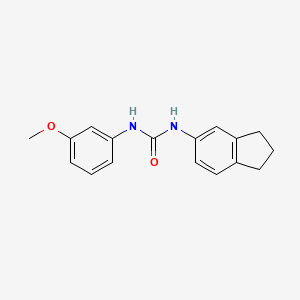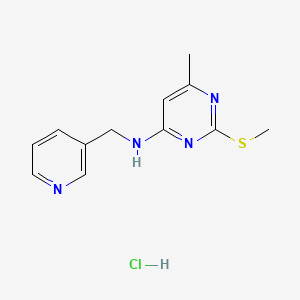
N-(2-bromo-4-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as BNPP, is a chemical compound that has been widely used in scientific research due to its unique properties. BNPP is a potent inhibitor of the proteasome, which is a large protein complex responsible for the degradation of intracellular proteins.
Mecanismo De Acción
N-(2-bromo-4-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide inhibits the proteasome by binding to the active site of the 20S proteasome, which is the catalytic core of the proteasome complex. This compound binds irreversibly to the active site and blocks the degradation of intracellular proteins, leading to the accumulation of misfolded proteins and subsequent cell death.
Biochemical and Physiological Effects
The inhibition of the proteasome by this compound has several biochemical and physiological effects. The accumulation of misfolded proteins leads to the activation of the unfolded protein response (UPR), a cellular stress response that aims to restore protein homeostasis. However, prolonged activation of the UPR can lead to cell death. In addition, the inhibition of the proteasome by this compound can lead to the accumulation of toxic proteins that can cause cellular damage and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromo-4-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has several advantages for lab experiments, including its potent inhibitory activity against the proteasome, its selectivity for the 20S proteasome, and its irreversible binding to the active site. However, this compound also has limitations, including its low solubility in aqueous solutions, its potential toxicity to cells, and its irreversible binding to the proteasome, which can make it difficult to study the effects of proteasome inhibition over time.
Direcciones Futuras
There are several future directions for the study of N-(2-bromo-4-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide and its effects on cellular processes. One area of research is the development of more soluble analogs of this compound that can be used in aqueous solutions. Another area of research is the study of the effects of proteasome inhibition on specific cellular pathways and processes, such as the UPR, autophagy, and DNA repair. Finally, the development of this compound as a potential therapeutic agent for cancer and neurodegenerative diseases is an area of ongoing research.
Métodos De Síntesis
The synthesis of N-(2-bromo-4-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves the reaction of 2-bromo-4-nitroaniline with 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction proceeds through an amide bond formation between the carboxylic acid and amine groups, resulting in the formation of this compound.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been used in various scientific research applications, including cancer research, neurodegenerative diseases, and autoimmune disorders. This compound has been shown to induce apoptosis in cancer cells by inhibiting the proteasome, leading to the accumulation of misfolded proteins and subsequent cell death. In addition, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. This compound has also been shown to suppress the immune response in animal models of autoimmune disorders such as multiple sclerosis.
Propiedades
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O5/c18-13-9-10(21(25)26)5-6-14(13)19-15(22)7-8-20-16(23)11-3-1-2-4-12(11)17(20)24/h1-6,9H,7-8H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTZAPGMBAIKRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387011 |
Source


|
| Record name | N-(2-Bromo-4-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5947-02-4 |
Source


|
| Record name | N-(2-Bromo-4-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5125716.png)
![ethyl 5-acetyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5125720.png)

![2-[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5125744.png)


![2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5125784.png)
![6-bromo-2-{[4-(3-fluorobenzoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5125790.png)

![N-methyl-1-[3-(1H-pyrazol-1-yl)phenyl]-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5125805.png)
![4-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5125808.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5125816.png)
![1-[5-(2,4-dimethylphenoxy)pentyl]-1H-imidazole](/img/structure/B5125822.png)
![8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5125827.png)